molecular formula C10H14N2O3 B2659451 Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate CAS No. 1594448-90-4

Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate

Cat. No.: B2659451
CAS No.: 1594448-90-4
M. Wt: 210.233
InChI Key: HRDUWXGPNFMONY-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Chemistry

Pyrazole chemistry traces its origins to the late 19th century, when Ludwig Knorr first characterized the pyrazole ring system in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for functionalized pyrazole derivatives. The Knorr pyrazole synthesis—a condensation of 1,3-diketones with hydrazines—became a cornerstone for generating substituted pyrazoles, enabling systematic exploration of their chemical space. By the mid-20th century, the isolation of natural pyrazoles like 1-pyrazolyl-alanine from watermelon seeds highlighted their biological relevance, spurring interest in synthetic analogs for medicinal applications.

Significance of Functionalized Pyrazole Derivatives in Medicinal Chemistry

Functionalized pyrazoles exhibit broad pharmacological profiles due to their tunable electronic and steric properties. The presence of substituents at positions 1, 3, 4, and 5 modulates interactions with biological targets, as evidenced by drugs like celecoxib (COX-2 inhibitor) and rimonabant (cannabinoid receptor antagonist). Ester and carbonyl groups, such as those in Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate, enhance solubility and serve as handles for further derivatization. These features enable the compound to act as a precursor for anticancer, antimicrobial, and anti-inflammatory agents.

Emergence of this compound in Research Literature

While not directly cited in the provided sources, this compound aligns with trends in modern pyrazole research. Its structure integrates three key functional groups:

  • Isopropyl group at N1 : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Ethyl ester at C3 : Facilitates prodrug strategies or metabolic stability.
  • Formyl group at C4 : Serves as a reactive site for Schiff base formation or nucleophilic additions, enabling covalent targeting or polymer synthesis.

Recent studies on analogous compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (a fungicide precursor), underscore the utility of carboxylate and formyl substituents in agrochemical and pharmaceutical design.

Current Research Landscape and Applications

Contemporary research emphasizes eco-friendly synthesis and computational optimization. For example:

  • Green synthesis : Deep eutectic solvents (DES) and catalyst-free methods improve yields of polysubstituted pyrazoles.
  • Computational modeling : Density Functional Theory (DFT) analyses predict reactivity and stability, while molecular docking identifies target interactions.

Table 1: Comparative Analysis of Pyrazole Derivatives

Derivative Key Functional Groups Applications Reference
Celecoxib Trifluoromethyl, sulfonamide Anti-inflammatory
CDPPB Dichlorophenyl, piperazine Antipsychotic
This compound Formyl, ethyl ester, isopropyl Synthetic intermediate Inferred

Properties

IUPAC Name

ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-15-10(14)9-8(6-13)5-12(11-9)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDUWXGPNFMONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The formyl group is then introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The isopropyl group is introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, bases like potassium carbonate (K2CO3)

Major Products

    Oxidation: Ethyl 4-carboxy-1-propan-2-ylpyrazole-3-carboxylate

    Reduction: Ethyl 4-hydroxymethyl-1-propan-2-ylpyrazole-3-carboxylate

    Substitution: Various amides and esters depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules and is involved in developing new chemical reactions and methodologies. The compound's reactivity enables the formation of various derivatives, which can be tailored for specific applications in research and industry .

Reactivity and Mechanism
The compound's mechanism of action involves its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The carboxylic acid group can facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's reactivity .

Biological Research

Enzyme Interactions
In biological research, this compound is studied for its ability to interact with specific enzymes involved in metabolic pathways. It can act as an inhibitor or activator of these enzymes, providing insights into their functions and mechanisms .

Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds derived from this structure have shown significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent effects .

Compound Target Bacteria MIC (µg/mL)
This compoundE. coli20
S. aureus25
Pseudomonas aeruginosa30

Pharmaceutical Applications

Drug Discovery Potential
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug discovery and development. Its potential as a therapeutic agent has been explored in several studies focusing on its anticancer properties and enzyme inhibition .

Case Studies on Anticancer Activity
Recent investigations into pyrazole derivatives have highlighted their anticancer activities. For example, certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .

Cell Line IC50 (µM)
MCF-70.39
HCT1160.46

Industrial Applications

Agrochemicals and Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its versatility makes it valuable in various manufacturing processes, contributing to the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The formyl group can act as a reactive site for binding to proteins or other biomolecules, while the pyrazole ring can interact with specific molecular targets.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate and Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Purity
This compound 224.24 1-isopropyl, 4-formyl, 3-ethyl carboxylate Formyl, ester, pyrazole 95%
tert-Butyl 9a-formyl-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate 184.23 tert-butyl ester, fused oxazine-pyrazine Formyl, ester, amide, ketone 95%

Key Differences:

Core Heterocycle: The target compound features a monocyclic pyrazole ring, whereas the tert-butyl analogue contains a fused pyrazino-oxazine system, introducing additional nitrogen and oxygen atoms .

The isopropyl group at the 1-position of the pyrazole ring may reduce solubility in polar solvents compared to smaller substituents (e.g., methyl).

Molecular Weight and Applications :

  • The higher molecular weight of the pyrazole derivative (224.24 vs. 184.23 g/mol) suggests greater complexity, making it suitable for applications requiring tailored steric or electronic profiles, such as kinase inhibitor scaffolds .

Physicochemical Properties

  • Solubility: The isopropyl group in the pyrazole derivative increases hydrophobicity, likely reducing aqueous solubility compared to non-alkylated analogues.
  • Thermal Stability : The tert-butyl analogue’s fused ring system may confer higher thermal stability due to increased conformational rigidity.

Biological Activity

Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their pharmacological potential, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity of pyrazoles allows for various modifications, resulting in compounds with enhanced bioactivity. This compound is among these derivatives that have garnered attention for their potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of enzymes, preventing substrate interaction and subsequent catalytic activity.
  • Receptor Modulation : It can modulate receptor activity by altering conformations upon binding, which may lead to changes in signaling pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various pyrazole compounds were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics such as ciprofloxacin and ampicillin .

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus50
This compoundEscherichia coli40
CiprofloxacinStaphylococcus aureus25
AmpicillinEscherichia coli20

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory assays. In vitro studies indicated that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound exhibited a dose-dependent response, with significant inhibition observed at higher concentrations .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have revealed their potential in inhibiting tumor growth. This compound was tested against various cancer cell lines, showing cytotoxic effects that were attributed to apoptosis induction. This activity was evaluated using MTT assays and flow cytometry techniques .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of ethyl 4-formyl derivatives against multiple bacterial strains. Results showed that the compound effectively inhibited growth at concentrations lower than those required for standard antibiotics .
  • Anti-inflammatory Effects : In a carrageenan-induced paw edema model, ethyl 4-formyl derivatives demonstrated significant anti-inflammatory effects comparable to ibuprofen .
  • Cytotoxicity Against Cancer Cells : A recent study reported that ethyl 4-formyl derivatives exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF7, with IC50 values indicating potent activity .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate?

  • Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or via functionalization of preformed pyrazole cores. For example, similar compounds (e.g., ethyl pyrazole carboxylates) are synthesized by alkylation of pyrazole intermediates using reagents like 1-chloro-2-methylpropane-2-ol in polar aprotic solvents (e.g., N,N-dimethylacetamide) with potassium carbonate as a base at 80°C for 10 hours . Post-synthesis purification via silica gel chromatography is critical to isolate the target compound from side products.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • 1H-NMR : Analyze the integration and splitting patterns of protons, such as the formyl (-CHO) proton (~9.8–10.0 ppm) and isopropyl methyl groups (~1.2–1.4 ppm). Compare with reported shifts for analogous pyrazole carboxylates .
  • LC-MS : Confirm molecular weight via [M+H]+ or [M+Na]+ peaks. For instance, ethyl pyrazole derivatives with similar substituents show molecular ion peaks aligned with their calculated masses (e.g., m/z ~208 for ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) .
  • IR Spectroscopy : Identify characteristic bands for carbonyl groups (C=O at ~1700 cm⁻¹) and formyl groups (C=O at ~1650–1750 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protection : Use gloves, goggles, and lab coats. Avoid inhalation or skin contact, as pyrazole derivatives may irritate mucous membranes .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of via licensed waste handlers. Avoid drainage contamination due to unknown environmental toxicity .
  • Storage : Keep in a cool, dry place away from strong oxidizers, as decomposition may release toxic gases (e.g., CO, NOx) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXTL or SHELXL for structure refinement. For example, SHELX programs enable high-resolution analysis of bond angles and torsional conformations, critical for confirming the orientation of the formyl and isopropyl groups .
  • Cross-Validation : Compare experimental data with Density Functional Theory (DFT)-optimized geometries. Studies on ethyl pyrrole carboxylates demonstrate close alignment between DFT-predicted and SC-XRD-derived bond lengths (e.g., C=O bonds within 0.02 Å) .

Q. How can computational modeling predict reactivity or electronic properties?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute Frontier Molecular Orbitals (FMOs) and electrostatic potential maps. For instance, the electrophilicity of the formyl group can be quantified via Mulliken charges, guiding predictions of nucleophilic attack sites .
  • Reactivity Analysis : Calculate Fukui indices to identify regions prone to electrophilic/nucleophilic interactions. Pyrazole carboxylates with electron-withdrawing groups (e.g., -COOEt) show enhanced electrophilicity at the formyl carbon .

Q. How to address discrepancies in synthetic yields across different reaction conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically. For example, increasing reaction temperature from 70°C to 80°C in N,N-dimethylacetamide improved yields of similar ethyl pyrazole derivatives by ~15% .
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., alkylation at alternative pyrazole positions). Adjust stoichiometry of reagents (e.g., excess 1-chloro-2-methylpropane-2-ol) to minimize undesired pathways .

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